Terconazole-d8
Description
Properties
Molecular Formula |
C₂₆H₂₃D₈Cl₂N₅O₃ |
|---|---|
Molecular Weight |
540.51 |
Synonyms |
(±)-Terconazole-d8; Fungistat-d8; Gyno-Terazo-d8l; NSC 331942-d8; R 42470; Terazol-d8; Terazol Cream & Suppositories; -d8 Tercospor-d8; Termayazole-d8; Triaconazole-d8; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-y |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation of Terconazole D8
Retrosynthetic Analysis and Precursor Identification for Deuterated Terconazole (B1682230)
Retrosynthetic analysis of Terconazole-d8 begins by identifying the key structural components of the target molecule: a 2,4-dichlorophenyl group, a 1,2,4-triazole (B32235) ring, a cis-1,3-dioxolane core, and a deuterated N-isopropyl-N'-phenylpiperazine linker. drugbank.comwikipedia.org The "d8" designation indicates the substitution of all eight hydrogen atoms on the piperazine (B1678402) ring with deuterium (B1214612).
The most logical disconnection points for the synthesis of Terconazole are the ether bond linking the dioxolane moiety to the phenoxy group and the C-N bonds of the piperazine ring. This suggests a convergent synthesis strategy.
A key disconnection is the Williamson ether synthesis linkage. This leads to two primary precursor fragments:
An activated chiral dioxolane intermediate containing the dichlorophenyl and triazole groups. A common intermediate is cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol or its activated tosylate or mesylate derivative. benchchem.com The cis-stereochemistry of this precursor is crucial for the biological activity of the final compound. benchchem.com
A deuterated piperazine-phenol component, specifically 1-(4-hydroxyphenyl)-4-isopropylpiperazine-d8.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Role in Synthesis |
| Piperazine-d8 | Deuterium source for the piperazine ring. benchchem.com |
| cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol (or activated derivative) | Provides the core structure containing the dichlorophenyl, triazole, and stereochemically defined dioxolane rings. benchchem.comgoogle.com |
| 1-(4-hydroxyphenyl)-4-isopropylpiperazine-d8 | The deuterated nucleophile that couples with the dioxolane intermediate. |
Detailed Chemical Synthesis Pathways for this compound
The synthesis of this compound is analogous to that of its non-deuterated counterpart, with the strategic introduction of a deuterated building block. nih.gov The final key step is typically a Williamson ether synthesis, where the sodium or potassium salt of the deuterated phenol (B47542) precursor, 1-(4-hydroxyphenyl)-4-isopropylpiperazine-d8, is reacted with the activated dioxolane intermediate (e.g., a tosylate) to form the final product.
The most direct and efficient method for preparing this compound is through the use of a pre-labeled deuterated reagent. google.comgoogleapis.com In this case, Piperazine-d8 serves as the isotopic building block.
Synthesis of Piperazine-d8 : This precursor is typically synthesized via catalytic deuteration. Piperazine is treated with deuterium gas (D₂) under pressure in the presence of a transition metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), often in a deuterated solvent like D₂O. benchchem.com Reaction conditions are optimized to achieve high levels of isotopic enrichment, often exceeding 98%. benchchem.com
Table 2: Typical Conditions for Piperazine-d8 Synthesis
| Parameter | Condition |
| Catalyst | 5-10 wt% Pd/C or Pt/C |
| Isotopic Source | Deuterium gas (D₂) |
| Pressure | 30–100 bar |
| Temperature | 150–250°C |
| Solvent | D₂O or THF-d₈ |
| Isotopic Enrichment | >98% achievable |
Source: benchchem.com
Alternative, though less common for this specific synthesis, methods for deuterium incorporation include direct hydrogen-deuterium (H/D) exchange on a pre-formed Terconazole molecule or an intermediate. rsc.orgresearchgate.net However, achieving selective deuteration only on the piperazine ring without affecting other C-H bonds in the molecule would be challenging and likely result in a mixture of isotopologues. Therefore, the synthetic route employing Piperazine-d8 is preferred for its precision and control. google.comgoogleapis.com
Terconazole is a cis-isomer, and this specific stereochemistry at the C2 and C4 positions of the 1,3-dioxolane (B20135) ring is essential. drugbank.combenchchem.com The synthesis must therefore be stereoselective. Control is typically achieved by using a chiral starting material for the dioxolane ring formation. uni-wuppertal.de The reaction of a glycerol (B35011) derivative with 2',4'-dichloro-2-(1H-1,2,4-triazol-1-yl)acetophenone establishes the two stereocenters. The resulting mixture of cis and trans isomers can then be separated, often by fractional crystallization, to isolate the desired thermodynamically stable cis-isomer. benchchem.comgoogle.com The subsequent coupling with the deuterated piperazine derivative is designed not to disturb these established stereocenters. google.com
Purification and Isolation Techniques for this compound
Following the synthesis, a multi-step purification process is required to isolate this compound with high chemical and isotopic purity.
Extraction and Initial Wash : The crude reaction mixture is typically worked up by extraction to remove inorganic salts and highly polar impurities.
Column Chromatography : Silica gel flash chromatography is a standard method for separating the target compound from unreacted starting materials, non-deuterated analogues, and other organic byproducts. google.comfrontiersin.org A gradient elution system, for instance using hexanes and ethyl acetate (B1210297), allows for the separation of compounds based on polarity.
Recrystallization : This technique is crucial for improving chemical purity and for selectively isolating the desired cis-stereoisomer. benchchem.comgoogle.com
Preparative High-Performance Liquid Chromatography (HPLC) : For achieving the highest purity, especially for use as an analytical standard, preparative reverse-phase HPLC (RP-HPLC) is often employed as a final polishing step. acs.orgscholars.direct This separates the target molecule from any closely related impurities that may co-elute during flash chromatography.
Assessment of Isotopic Enrichment and Purity in Synthesized this compound Batches
Confirming the identity, purity, and level of deuterium incorporation is a critical final step. A combination of mass spectrometry and NMR spectroscopy is used for this comprehensive analysis. rsc.orgrsc.org
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and determine the isotopic enrichment. rsc.org By analyzing the isotope distribution pattern of the molecular ion, the relative abundance of this compound (M+8) can be quantified relative to lower isotopologues (M+7, M+6, etc.) and the non-deuterated compound (M+0). acs.org This allows for a precise calculation of the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides structural confirmation and verifies the location of the deuterium labels. rsc.orgrsc.org
¹H NMR : In the proton NMR spectrum of a successfully synthesized this compound, the signals corresponding to the eight protons on the piperazine ring will be absent or significantly reduced to the level of the isotopic impurity.
²H NMR : The deuterium NMR spectrum will show a signal in the region expected for the piperazine ring, confirming the presence and chemical environment of the deuterium atoms.
Table 3: Analytical Techniques for Purity and Enrichment Assessment
| Technique | Purpose | Expected Outcome for this compound |
| High-Resolution Mass Spectrometry (HR-MS) | Determine molecular mass and calculate isotopic enrichment. rsc.orgrsc.org | A molecular ion peak corresponding to the mass of C₂₆H₂₃D₈Cl₂N₅O₃. Isotopic distribution analysis reveals >98% enrichment. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirm structure and location of deuterium by observing the absence of proton signals. rsc.org | Absence or significant reduction of signals for piperazine ring protons. |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly observe the incorporated deuterium atoms. | A signal confirming the presence of deuterium on the piperazine ring. |
| Analytical High-Performance Liquid Chromatography (HPLC) | Determine chemical purity. | A single major peak indicating high purity (>99%). |
Advanced Analytical Methodologies Employing Terconazole D8
Mass Spectrometry-Based Quantification Techniques for Terconazole (B1682230) and its Analogues
Mass spectrometry has become an indispensable tool for the sensitive and selective quantification of pharmaceuticals in complex biological matrices. The use of a stable isotope-labeled internal standard like Terconazole-d8 is critical for achieving accurate and precise results by compensating for matrix effects and variability in extraction recovery and ionization efficiency.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation Utilizing this compound as an Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of drugs and their metabolites in biological fluids. researchgate.net The development and validation of a robust LC-MS/MS method are essential for reliable therapeutic drug monitoring and pharmacokinetic studies. nih.gov In the quantification of terconazole, this compound is an ideal internal standard. pharmaffiliates.com
Method development typically involves optimizing chromatographic conditions to achieve separation from endogenous matrix components and other co-administered drugs. A common approach utilizes a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component with a pH modifier like formic acid. researchgate.netfarmaciajournal.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both terconazole and this compound. For instance, a transition for terconazole could be m/z 531.9 to 219.2. researchgate.net
Validation is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.gov The use of a stable isotope-labeled internal standard like this compound helps to ensure that the method is accurate and precise, with acceptable recovery and minimal matrix effects. diva-portal.org For example, a study quantifying various antifungal drugs in chicken tissues demonstrated mean recoveries between 71–121% and coefficients of variation from 4–23%. researchgate.net
Table 1: Example of LC-MS/MS Method Parameters for Terconazole Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Terconazole Transition | m/z 531.9 → 219.2 researchgate.net |
| This compound Transition | Specific to the deuterated standard |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications for Quantitative Analysis
While LC-MS/MS is more common for the analysis of non-volatile and thermally labile compounds like terconazole, GC-MS/MS can also be employed, often requiring derivatization to increase the volatility and thermal stability of the analyte. However, for compounds that are amenable to GC analysis, GC-MS/MS offers high chromatographic resolution. rsc.org
In a typical GC-MS/MS workflow, the sample is first extracted from the biological matrix using liquid-liquid extraction or solid-phase extraction. springernature.com The extract is then derivatized, if necessary, and injected into the gas chromatograph. The analyte is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. As with LC-MS/MS, the use of this compound as an internal standard is crucial for accurate quantification by correcting for any variability in the extraction and derivatization steps, as well as injection volume. springernature.com
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Identification with Deuterated Tracers
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds and the elucidation of metabolic pathways. researchgate.netumb.edu When used in conjunction with deuterated tracers like this compound, HRMS becomes a powerful tool for metabolite profiling. soft-tox.orgresearchgate.net
In a typical metabolite profiling study, the biological system is dosed with a mixture of the unlabeled drug and its deuterated analog. nih.gov Samples are then collected over time and analyzed by LC-HRMS. The presence of the isotopic label results in a characteristic doublet in the mass spectrum for the parent drug and its metabolites, with a mass difference corresponding to the number of deuterium (B1214612) atoms. This "isotope signature" allows for the rapid and confident identification of drug-related material in a complex biological matrix. nih.gov The high mass accuracy of HRMS allows for the determination of the elemental composition of the metabolites, which, combined with fragmentation data, can lead to their structural elucidation. umb.edu
Table 2: Example of HRMS in Metabolite Identification
| Feature | Description |
| Mass Accuracy | Typically < 5 ppm, allowing for confident elemental composition determination. researchgate.net |
| Isotopic Pattern | The presence of a deuterated cluster helps to distinguish drug-related metabolites from endogenous compounds. |
| Data Mining | Advanced software tools can be used to automatically search for the characteristic isotopic patterns of metabolites. nih.gov |
Spectroscopic Characterization Methodologies for Deuterated Terconazole
Spectroscopic techniques are essential for confirming the structure of this compound and for verifying the position of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For deuterated compounds like this compound, both proton (¹H) and deuterium (²H) NMR are used. The ¹H NMR spectrum will show the absence of signals at the positions where deuterium atoms have been incorporated. Conversely, the ²H NMR spectrum will show signals corresponding to the locations of the deuterium atoms. researchgate.netnih.gov The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for straightforward assignment. researchgate.net This provides unambiguous confirmation of the site of deuteration.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Isotopic Variants
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. govinfo.gov The substitution of hydrogen with deuterium results in a change in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This isotopic shift is predictable and can be observed in the IR and Raman spectra. Specifically, the C-D stretching vibrations appear at lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). This provides further confirmation of the incorporation of deuterium into the molecule. irdg.orgresearchgate.net
Table 3: Comparison of Spectroscopic Techniques for this compound Characterization
| Technique | Information Provided |
| ¹H NMR | Absence of signals confirms deuterium incorporation sites. |
| ²H NMR | Direct detection and localization of deuterium atoms. researchgate.net |
| IR Spectroscopy | Observation of C-D stretching vibrations at lower frequencies. govinfo.gov |
| Raman Spectroscopy | Complements IR data, providing information on symmetric vibrations. mdpi.com |
Chromatographic Separation Techniques for Complex Sample Matrices Containing this compound
The accurate quantification of therapeutic drugs and other analytes in complex biological and environmental matrices is a significant challenge in analytical chemistry. The presence of endogenous substances can interfere with the analysis, leading to inaccurate results. clearsynth.com The use of deuterated internal standards, such as this compound, is a powerful strategy to overcome these matrix effects. clearsynth.com This section explores the advanced chromatographic methodologies employed for the separation of this compound in intricate sample matrices.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the predominant techniques for the analysis of Terconazole and its deuterated analogue. lcms.czresearchgate.net These methods offer high sensitivity, selectivity, and the ability to handle complex mixtures. lcms.czamericanlaboratory.com The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient elution, is critical for achieving optimal separation from matrix components.
A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of azole antifungals, including compounds structurally similar to terconazole, C18 columns are frequently employed. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous solution containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency in the mass spectrometer. lcms.czresearchgate.net
For instance, in the enantiomeric determination of azole antifungals in wastewater and sludge, an Agilent 1200 HPLC system coupled to an Agilent 6410 triple-quadrupole mass spectrometer with electrospray ionization was utilized. researchgate.net The separation of ketoconazole (B1673606) enantiomers was achieved on a human serum albumin (HSA) column with an isocratic mobile phase of acetonitrile and ultrapure water (10:90, v/v) containing 10 mmol L-1 ammonium acetate at pH 7.0. researchgate.net While this specific study focused on ketoconazole, the principles are applicable to the separation of other azole antifungals like terconazole.
The sample preparation prior to chromatographic analysis is a critical step for removing interfering substances from complex matrices such as plasma, wastewater, and tissue. scispace.com Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.netspazioweb.it In the analysis of azole antifungals in wastewater and sludge, samples were spiked with deuterated internal standards and enriched using an HLB solid-phase extraction cartridge. researchgate.net The analytes were then eluted with methanol, evaporated to dryness, and reconstituted in a suitable solvent for injection into the HPLC system. researchgate.net
Similarly, for the analysis of pesticides and mycotoxins in various cannabis matrices, a sample preparation method involving a simple liquid extraction with methanol and water followed by centrifugation was effective before UHPLC-MS/MS analysis. lcms.cz This highlights that the complexity of the sample preparation can be tailored to the specific matrix and analytical requirements.
The following table summarizes typical chromatographic conditions used in the analysis of compounds structurally related to Terconazole, providing a framework for developing methods for this compound.
| Parameter | Condition | Reference |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) | lcms.cz |
| Column | Reversed-phase C18 or specialized chiral columns (e.g., HSA) | researchgate.netrjptonline.org |
| Mobile Phase | Acetonitrile/Methanol and water with additives (e.g., ammonium acetate, formic acid) | lcms.czresearchgate.net |
| Elution | Isocratic or gradient | lcms.czresearchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | americanlaboratory.com |
The use of deuterated internal standards like this compound in conjunction with sophisticated chromatographic and mass spectrometric techniques enables robust and accurate quantification of the target analyte in even the most challenging sample matrices. clearsynth.commdpi.com The co-elution of the deuterated standard with the native analyte allows for effective compensation of matrix-induced signal suppression or enhancement, ensuring high-quality analytical data. americanlaboratory.com
Applications of Terconazole D8 in Metabolic Pathway Elucidation
Investigation of Biotransformation Pathways Using Stable Isotope Tracing
Stable isotope tracing is a robust methodology for tracking the metabolic fate of a compound within a biological system. nih.gov By introducing a labeled compound like Terconazole-d8, researchers can follow the transformation of the parent drug into its various metabolites. The mass difference between the deuterated and non-deuterated molecules, easily detectable by mass spectrometry, allows for the clear identification of drug-related material against a complex biological background. This approach is instrumental in mapping the complete metabolic profile of a drug.
Phase I metabolism typically involves the introduction or exposure of functional groups on a drug molecule, making it more polar. nih.govdroracle.ai Terconazole (B1682230) undergoes extensive Phase I metabolism, primarily through oxidative N- and O-dealkylation. nih.gov These reactions are catalyzed by cytochrome P450 (CYP) enzymes. nih.gov
N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom. In Terconazole, this can occur at the piperazine (B1678402) ring.
O-Dealkylation: This reaction involves the cleavage of an ether bond to remove an alkyl group.
The use of this compound is critical in identifying these metabolites. When a biological sample from a system dosed with an equimolar mixture of Terconazole and this compound is analyzed by mass spectrometry, metabolites will appear as doublet peaks with a mass separation corresponding to the number of deuterium (B1214612) atoms remaining on the metabolic fragment. For instance, if a dealkylation event occurs on a non-deuterated part of the molecule, the resulting metabolite will retain the full set of eight deuterium atoms, exhibiting a clear mass shift compared to the corresponding metabolite from non-labeled Terconazole. This "twin peak" signature provides definitive confirmation of the metabolite's origin.
A significant metabolic pathway for several azole antifungal agents that contain a dioxolane ring is the oxidative cleavage of this ring structure. nih.govnih.gov This biotransformation, also mediated by CYP enzymes, leads to the scission of the ring and the formation of smaller, more polar metabolites. nih.gov Studies on the related compound itraconazole (B105839) have demonstrated that this pathway is clinically relevant. nih.gov
By using this compound, researchers can effectively trace the fragments resulting from dioxolane ring cleavage. The deuterium label, strategically placed on a stable part of the molecule, helps in identifying which resulting fragments originate from the parent drug. The mass signature of the deuterated fragments in mass spectrometry analysis allows for their structural characterization and distinguishes them from endogenous molecules with similar masses.
Table 1: Hypothetical Mass Spectrometry Data for Identifying Metabolites Using this compound This table illustrates the principle of using stable isotopes. Actual m/z values would depend on the ionization method.
| Compound/Metabolite | Source | Expected Mass Difference (Δm/z) | Description |
| Terconazole | Non-labeled | 0 | Parent drug |
| This compound | Labeled Standard | +8 | Deuterated parent drug, serves as tracer |
| N-dealkylated Metabolite | Non-labeled | Variable | Product of N-dealkylation from Terconazole |
| N-dealkylated Metabolite-d8 | Labeled Standard | Variable +8 | Product of N-dealkylation from this compound |
| Dioxolane Cleavage Product A | Non-labeled | Variable | Fragment resulting from ring scission |
| Dioxolane Cleavage Product A-d(x) | Labeled Standard | Variable +x | Labeled fragment, 'x' depends on label location |
Elucidation of Phase II Conjugation Pathways (e.g., glucuronidation, sulfation)
Following Phase I reactions, drug metabolites, or sometimes the parent drug itself, can undergo Phase II conjugation. nih.gov These reactions involve attaching endogenous hydrophilic molecules, such as glucuronic acid (glucuronidation) or a sulfate (B86663) group (sulfation), to the drug or its metabolite. nih.govnih.gov This process further increases water solubility and facilitates excretion. nih.gov Terconazole's metabolism is known to include conjugation. nih.gov
This compound is invaluable for studying these pathways. Metabolites that have undergone glucuronidation or sulfation can be readily identified by searching for the characteristic mass addition of the conjugate group (e.g., +176 Da for glucuronide) to both the non-labeled and the deuterated parent/metabolite. The presence of a doublet signal (one for the non-labeled conjugate and one for the deuterated conjugate) confirms that the conjugation reaction has occurred on the drug-derived molecule.
Differentiation Between Endogenous and Exogenous Compounds and Their Metabolites
A significant challenge in metabolomics is distinguishing between an administered drug (exogenous compound) and structurally similar molecules that may be naturally present in the body (endogenous compounds). nih.gov Stable isotope labeling provides a definitive solution to this problem. nih.govnih.gov
Because this compound has a unique mass signature due to its eight deuterium atoms, it and all its subsequent metabolites can be selectively detected and quantified. Any signal appearing at the mass-to-charge ratio (m/z) of the deuterated species must have originated from the administered compound. This eliminates any ambiguity that could arise from endogenous interference, ensuring that the metabolic pathways being studied are exclusively those of the exogenous drug. This method has been successfully applied to discriminate between endogenous and exogenous sources of various compounds, including acetaldehyde (B116499) and formaldehyde. nih.gov
Metabolic Flux Analysis in Preclinical Models and In Vitro Systems Using Deuterated Terconazole
Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites through a metabolic pathway. nih.govresearchgate.net Using a deuterated tracer like this compound allows researchers to move beyond simple identification of metabolites to measuring the dynamics of metabolic processes. nih.govnih.gov
In a typical experiment, a preclinical model or an in vitro system (like human liver microsomes) is incubated with this compound. By taking samples at various time points and measuring the rate of disappearance of the parent compound (this compound) and the rate of appearance of its deuterated metabolites, it is possible to calculate the flux through each specific biotransformation pathway. nih.gov This provides quantitative data on how quickly Terconazole is metabolized and which pathways are dominant. This approach, often referred to as Deuterium Metabolic Imaging (DMI) in in vivo studies, provides crucial insights into the drug's metabolic stability and potential for drug-drug interactions. nih.govnih.gov
Comparative Metabolism Studies Between Deuterated and Non-Deuterated Terconazole Analogues
Comparing the metabolism of a deuterated drug with its non-deuterated version can reveal important mechanistic details about its biotransformation, a concept rooted in the kinetic isotope effect (KIE). nih.gov The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing the hydrogen with deuterium can slow down that reaction. nih.gov
By comparing the rates and profiles of metabolite formation between Terconazole and this compound, researchers can pinpoint which metabolic steps are sensitive to this isotopic substitution.
If the metabolism of this compound is significantly slower than that of Terconazole, it implies that the cleavage of a C-H bond at the site of deuteration is a critical, rate-determining step in its metabolism.
This comparative approach provides valuable information for drug design, as strategic deuteration can be used to slow down undesirable metabolic pathways, potentially improving a drug's pharmacokinetic profile. nih.gov
Table 2: Illustrative Comparison of Metabolic Clearance This table presents a hypothetical scenario to illustrate the kinetic isotope effect.
| Compound | System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Kinetic Isotope Effect (KH/KD) | Interpretation |
| Terconazole (H) | Human Liver Microsomes | 15.0 | N/A | Baseline metabolic rate |
| This compound (D) | Human Liver Microsomes | 7.5 | 2.0 | Metabolism is 50% slower; indicates C-H bond cleavage is a rate-limiting step. nih.gov |
Mechanistic and Pharmacological Research Applications of Terconazole D8 Non Clinical Focus
In Vitro Studies on Fungal Physiology and Cellular Processes
The use of stable isotope-labeled compounds like Terconazole-d8 is fundamental in advanced in vitro studies to probe the intricate life processes of fungal pathogens.
Candida albicans, a dimorphic fungus, can switch from a yeast-like form to a more virulent hyphal (or mycelial) form, a process crucial for tissue invasion and biofilm formation. researchgate.net Terconazole (B1682230) is known to inhibit this morphogenetic transformation at fungistatic concentrations. hres.ca Research utilizing this compound as an internal standard allows for precise quantification of Terconazole's uptake and concentration within C. albicans cells during this transition. These studies help correlate specific intracellular drug levels with the degree of mycelial formation inhibition. hres.ca By using mass spectrometry to track both the deuterated and non-deuterated compounds, researchers can meticulously dissect the pharmacodynamics of the drug at a subcellular level, providing clear insights into how it disrupts the signaling pathways and structural changes required for hyphal growth. At concentrations as low as 10⁻⁸ M, Terconazole begins to affect yeast morphology, inhibiting the formation of mycelia. hres.ca
The primary target of azole antifungals is the fungal cell membrane. The inhibition of ergosterol (B1671047) synthesis leads to a cascade of disruptive effects on the membrane's structure and function. patsnap.comnih.gov this compound is employed in studies designed to unravel these molecular interactions. For example, in model membrane systems like liposomes that mimic the fungal plasma membrane, this compound can be used to study binding kinetics and localization without interfering with the membrane's physical properties. Such research helps to understand how the accumulation of toxic sterol precursors, a direct result of Terconazole's action, alters membrane fluidity and the activity of essential membrane-bound enzymes, such as those involved in nutrient transport and chitin (B13524) synthesis. nih.govwikipedia.org
Probing Mechanisms of Antifungal Action at a Molecular Level
This compound is a sophisticated tool for detailed molecular-level investigations into how antifungal agents function.
Terconazole functions by inhibiting the fungal enzyme cytochrome P450 14-alpha-demethylase (CYP51, or Erg11p), which is encoded by the ERG11 gene. wikipedia.orgmdpi.com This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol. patsnap.com In research, this compound is used as a stable isotope-labeled internal standard in competitive binding assays and kinetic studies. These experiments aim to determine the binding affinity (Kd) and inhibition constants (Ki) of Terconazole for the CYP51 enzyme. The mechanism involves the triazole ring of the drug forming a coordinate bond with the heme iron atom at the enzyme's active site. wikipedia.orgresearchgate.net Studies have shown that Terconazole is a potent inhibitor of this process, with an IC50 value in the nanomolar range (3-6 x 10⁻⁹ M), and demonstrates high specificity for the fungal enzyme over its mammalian counterparts. nih.gov The use of this compound allows for highly accurate measurements in these sensitive assays.
Table 1: Research Findings on Terconazole's Interaction with CYP51
| Parameter | Description | Key Finding | Reference |
|---|---|---|---|
| Target Enzyme | Cytochrome P450 14-alpha-demethylase (CYP51/Erg11p) | Essential for converting lanosterol to ergosterol in the fungal cell membrane. | patsnap.comwikipedia.org |
| Mechanism of Inhibition | Binds to the heme iron in the enzyme's active site, blocking substrate access. | Prevents the C-14 demethylation step in the ergosterol biosynthesis pathway. | wikipedia.orgnih.gov |
| Inhibitory Concentration (IC50) | Concentration required to inhibit 50% of enzyme activity. | 3-6 x 10⁻⁹ M for C. albicans. | nih.gov |
| Specificity | Preferential inhibition of fungal CYP51 over mammalian CYP51. | Terconazole affects rabbit liver microsomes at concentrations 10,000-fold higher than those affecting yeast microsomes. | nih.gov |
Deuteration, the replacement of hydrogen with deuterium (B1214612), can slow down metabolic processes due to the kinetic isotope effect, where the heavier deuterium atom forms stronger bonds that are more difficult to break. researchgate.net While Terconazole itself is extensively metabolized (>95%), its deuteration in this compound makes the molecule more resistant to metabolic breakdown. fda.govdrugs.com In a research context, this property is exploited to study the ergosterol biosynthesis pathway with greater clarity. By comparing the effects of Terconazole and this compound, researchers can distinguish between the primary inhibitory action on CYP51 and the effects of various drug metabolites. This approach helps confirm that the antifungal activity stems directly from the inhibition of ergosterol synthesis and the subsequent accumulation of toxic methylated sterols like lanosterol, rather than from a downstream metabolite. nih.govfrontiersin.org This disruption ultimately leads to the inhibition of fungal growth. drugbank.comncats.io
Table 2: Consequences of Ergosterol Biosynthesis Inhibition by Terconazole
| Effect | Biochemical Consequence | Impact on Fungal Cell | Reference |
|---|---|---|---|
| Ergosterol Depletion | Loss of the primary sterol component of the cell membrane. | Disrupts membrane structure, integrity, and fluidity. | nih.govdrugbank.com |
| Accumulation of Methylated Sterols | Build-up of lanosterol and other 14-alpha-methyl sterols. | Considered detrimental to membrane function and can be toxic. | nih.govfrontiersin.org |
| Altered Enzyme Activity | Function of membrane-bound enzymes is impaired. | Affects nutrient transport and cell wall (chitin) synthesis. | nih.gov |
| Growth Inhibition | Cellular processes are halted due to membrane dysfunction. | Leads to fungistatic or fungicidal effects. | hres.cancats.io |
Research into Antifungal Resistance Mechanisms Using Stable Isotope Labeling Approaches (e.g., insights from related azoles)
The rise of antifungal resistance is a significant challenge. Stable isotope labeling is a powerful technique in proteomics to investigate the molecular basis of resistance. tandfonline.comnih.gov Methodologies like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) use heavy-isotope-labeled amino acids to compare protein expression levels between drug-resistant and susceptible fungal strains. scispace.com
In this context, this compound can be used as a tool alongside these approaches. While SILAC labels the proteins, this compound can be used to precisely measure drug accumulation and efflux. For instance, studies on azole resistance have identified several key mechanisms, including:
Overexpression of the target enzyme: Increased production of CYP51 (ERG11) can overcome the drug's inhibitory effect. mdpi.comejgm.co.uk
Mutations in the target gene: Changes in the ERG11 gene can reduce the binding affinity of azoles to the enzyme. nih.govejgm.co.uk
Increased drug efflux: Overexpression of membrane transporter proteins can actively pump the antifungal drug out of the cell, reducing its intracellular concentration. ejgm.co.uk
By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, researchers can accurately quantify the intracellular concentration of Terconazole in resistant versus susceptible strains. A lower concentration in resistant strains would point towards efflux pump overexpression as a likely mechanism, which can then be confirmed through proteomic or genetic analysis. This integrated approach provides a comprehensive picture of how fungi evolve to resist azole antifungal agents. nih.govscispace.com
Preclinical In Vivo Research Models for Compound Distribution and Fate (non-human, non-clinical efficacy/safety)
The analysis of drug residues in edible tissues from food-producing animals is a critical area of food safety research. Terconazole, as an antifungal agent, may be used in poultry, necessitating methods to monitor its potential presence in tissues such as liver and muscle. In this context, this compound serves as an ideal internal standard for developing and validating analytical methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for accurately quantifying Terconazole residues.
A study focused on the simultaneous quantification of ten antifungal drugs, including Terconazole, in chicken liver and muscles highlights the application of such analytical methods. wikipedia.org While this study did not present a time-course tissue distribution, it established the methodology for detecting and quantifying Terconazole in these tissues. The performance of the analytical method, which would rely on an internal standard like this compound for accuracy, is detailed below.
Table 1: Performance of LC-MS/MS Method for Terconazole Detection in Chicken Tissues
| Tissue Matrix | Mean Recovery (%) | Coefficient of Variation (%) | Detection Capability (µg/kg) |
|---|---|---|---|
| Liver | 71-121 | 4-23 | 0.50-2.82 |
| Muscle | 71-121 | 4-23 | 0.50-2.82 |
Data sourced from a study on the multiresidue determination of antifungal drugs in chicken tissues. wikipedia.org
This data demonstrates that reliable and sensitive methods exist for the quantification of Terconazole in chicken tissues, a process where this compound would be indispensable as an internal standard to ensure accuracy.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental in preclinical research. Studies in animal models, such as rats, using radiolabeled compounds provide comprehensive insights into the biodistribution and ultimate fate of the drug in the body. For Terconazole, studies involving radiolabeled ³H-terconazole have been conducted in rats to trace its pathways after administration.
Following oral or subcutaneous administration of radiolabeled terconazole to rats, radioactivity was found to be extensively distributed throughout the body tissues. hres.ca The highest concentrations of radioactivity were observed in well-perfused organs. hres.cahres.ca The rate at which the radioactivity declined in the examined tissues was similar to its decline in the blood, suggesting that neither the parent compound nor its metabolites accumulate in any specific tissue. hres.cahres.ca In pregnant rats, a small amount of terconazole-related radioactivity (about 1% of the dose) was found to cross the placenta and enter pooled fetuses. hres.ca
The excretion of systemically absorbed Terconazole has been shown to occur through two primary routes. After oral administration of radiolabeled terconazole, excretion is divided between the renal and fecal pathways. wikipedia.orgmedicaldialogues.in
Table 2: Excretion of Radioactivity Following Oral Administration of Labeled Terconazole in Animal Models
| Excretion Route | Percentage of Excreted Radioactivity |
|---|---|
| Renal | 32-56% |
| Fecal | 47-52% |
Data reflects excretion pathways in non-human subjects. wikipedia.org
These studies, which would utilize this compound as a non-radioactive internal standard for mass spectrometry-based quantification, are crucial for building a comprehensive profile of the compound's behavior in a biological system.
Future Perspectives and Emerging Research Avenues for Terconazole D8
Advancement in Deuterated Compound Synthesis for Medicinal Chemistry Research
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), is a powerful tool in medicinal chemistry. This modification, known as deuteration, can significantly alter a drug's metabolic profile without changing its fundamental pharmacological activity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, an effect known as the kinetic isotope effect. symeres.com
For Terconazole (B1682230), which is extensively metabolized in the body through processes like oxidative N- and O-dealkylation and dioxolane ring cleavage, deuteration offers intriguing possibilities. pharmaffiliates.combocsci.com Research into deuterated drugs has shown that this approach can lead to an improved pharmacokinetic profile, potentially reducing clearance rates and extending the drug's half-life. pharmaffiliates.com This could translate to lower or less frequent dosing, enhancing patient tolerability. aptochem.com
Future research in the synthesis of deuterated compounds like Terconazole-d8 will likely focus on developing more efficient and selective deuteration methods. researchgate.net Current techniques include direct hydrogen-deuterium exchange, the use of deuterated reagents, metal-catalyzed hydrogenation, and synthesis from deuterated precursors. bioanalysis-zone.com Advances in photocatalytic deuteration and other mild reaction conditions are making it easier to create specifically labeled complex molecules. researchgate.net For this compound, this means the potential to synthesize different isotopologues, with deuterium atoms placed at specific metabolic "hot spots" to fine-tune its metabolic stability. Such precise modifications could help in creating new chemical entities with superior therapeutic properties based on the well-established scaffold of Terconazole. aptochem.comresearchgate.net
Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Implication for this compound |
| Bond Strength | Weaker | Stronger (6-10 times more stable) symeres.com | Increased resistance to metabolic degradation at deuterated sites. |
| Vibrational Frequency | Higher | Lower | Can be used to probe reaction mechanisms. |
| Kinetic Isotope Effect | - | Can slow bond-cleavage reactions | Potential for a longer half-life and altered metabolite profile. symeres.com |
Novel Applications in Systems Biology and Quantitative Proteomics/Metabolomics Studies
Systems biology aims to understand the complex interactions within biological systems. Quantitative proteomics and metabolomics are key pillars of this field, providing snapshots of the proteins and small molecules present in a cell or organism at a specific time. Deuterated compounds like this compound are poised to play a crucial role in these studies, primarily as internal standards for mass spectrometry (MS). nih.govresearchgate.net
In quantitative proteomics, stable isotope labeling is a cornerstone for accurate protein quantification. fda.gov While methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) are common, the use of a deuterated drug analogue like this compound is invaluable for targeted studies. For instance, in studying the response of a fungal pathogen like Candida albicans to Terconazole, this compound can be used as an internal standard to precisely quantify the uptake of the parent drug into the fungal cells and its subsequent impact on the proteome. This allows for the accurate measurement of changes in protein expression, helping to elucidate the drug's mechanism of action and potential resistance pathways. soft-tox.orgnih.gov
Similarly, in metabolomics, this compound can enhance the study of how antifungal agents affect fungal metabolism. waters.com When analyzing the metabolic fingerprint of a fungus exposed to Terconazole, this compound serves as an ideal internal standard for quantifying the parent drug and its metabolites within the complex biological matrix. bioanalysis-zone.com This is crucial for correlating specific metabolic shifts—such as changes in ergosterol (B1671047) biosynthesis intermediates or stress-response metabolites—with drug concentration, providing a more accurate understanding of the drug's impact. waters.com The use of deuterated standards corrects for variations in sample preparation and instrument response, leading to more robust and reliable data. nih.govresearchgate.net
Table 2: Potential Applications of this compound in 'Omics' Research
| Research Area | Application of this compound | Scientific Insight |
| Quantitative Proteomics | Internal standard for LC-MS/MS analysis of fungal proteome response to Terconazole. | Accurate quantification of protein expression changes, identification of drug targets, and resistance mechanisms. soft-tox.org |
| Metabolomics | Internal standard for quantifying Terconazole and its metabolites in fungal cells. | Precise correlation of metabolic pathway disruptions with intracellular drug concentrations. waters.com |
| Systems Biology | Tool for integrating proteomic and metabolomic data to model drug effects. | A holistic understanding of the cellular response to Terconazole treatment. |
Potential for Environmental Fate and Ecotoxicological Investigations of Antifungal Agents
The widespread use of pharmaceuticals, including antifungal agents, has led to their detection in various environmental compartments, raising concerns about their potential ecological impact. Azole antifungals are of particular interest due to their use in both medicine and agriculture. Investigating the environmental fate and ecotoxicity of these compounds is crucial for a comprehensive environmental risk assessment.
This compound is an essential tool for such investigations. In environmental monitoring, the detection and quantification of trace levels of pharmaceuticals in complex matrices like wastewater, surface water, and sludge can be challenging. Isotope dilution mass spectrometry, which uses a stable isotope-labeled internal standard like this compound, is the gold standard for this type of analysis. By adding a known amount of this compound to an environmental sample, the native Terconazole can be quantified with high accuracy and precision, as the deuterated standard compensates for any loss during sample extraction and analysis. nih.gov
Furthermore, in ecotoxicological studies, this compound can be used to trace the uptake, biotransformation, and bioaccumulation of Terconazole in non-target organisms such as algae, daphnia, or fish. This allows researchers to build more accurate toxicokinetic models and understand how the compound behaves in different species and at different trophic levels. Such data is vital for establishing predicted no-effect concentrations (PNECs) and for a more accurate assessment of the environmental risks posed by azole antifungals. The use of deuterated analogues helps to distinguish between the parent compound and its metabolites, providing a clearer picture of its environmental toxicology.
Integration with High-Throughput Screening Platforms for Drug Discovery and Development Support
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify new therapeutic agents. nih.gov While HTS is often used in the initial stages of discovery, the integration of advanced analytical techniques is enhancing its power and utility throughout the drug development pipeline.
In the context of antifungal drug discovery, HTS assays are used to identify compounds that inhibit fungal growth or biofilm formation. This compound can be integrated into these platforms as a critical analytical tool. For example, in combination screening, where new compounds are tested for synergistic effects with existing drugs like Terconazole, this compound can be used as an internal standard in subsequent LC-MS/MS analyses to precisely quantify the uptake and metabolism of Terconazole in the presence of the new chemical entity. This provides valuable mechanistic insights into any observed synergistic activity.
Moreover, as drug candidates move from discovery to development, robust bioanalytical methods are required for pharmacokinetic studies. The development of these methods, which are often run in a high-throughput manner, is greatly facilitated by the availability of a deuterated internal standard. nih.gov this compound, being chemically almost identical to the parent drug, co-elutes during chromatography and experiences similar matrix effects in mass spectrometry, making it the ideal internal standard for quantifying Terconazole in biological samples like plasma or tissue. nih.govresearchgate.net This ensures the accuracy and reproducibility of pharmacokinetic data, which is essential for regulatory submissions and for understanding the drug's behavior in preclinical and clinical studies.
Table 3: Role of this compound in Drug Discovery and Development Workflow
| Stage | Application of this compound | Benefit |
| Hit-to-Lead (Synergy Screening) | Internal standard for LC-MS/MS to quantify Terconazole in combination assays. | Provides mechanistic understanding of synergistic interactions. |
| Lead Optimization | Analytical standard for comparing metabolic stability of new analogues. | Facilitates selection of candidates with improved pharmacokinetic properties. |
| Preclinical Development | Internal standard for high-throughput bioanalysis in pharmacokinetic and toxicokinetic studies. | Ensures robust, accurate, and precise quantification of drug exposure in animal models. nih.gov |
| Clinical Trials | Internal standard for therapeutic drug monitoring and pharmacokinetic analysis in human samples. | Supports dose selection and regulatory compliance with reliable bioanalytical data. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
